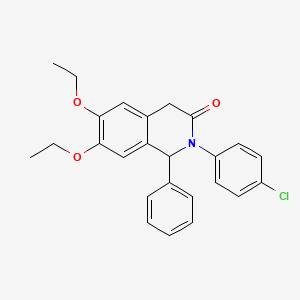

![molecular formula C23H22BrNO3 B11605606 5-bromo-3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11605606.png)

5-bromo-3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- This compound is a complex organic molecule with a diverse set of functional groups. Let’s break it down:

- The indole core (1H-indole) provides the central scaffold.

- The 5-bromo group is attached to the indole ring.

- The 3-hydroxy group is also part of the indole ring.

- The prop-2-yn-1-yl group is connected to the indole nitrogen.

- The 2-oxoethyl moiety is linked to the indole carbon.

- Finally, the 4-tert-butylphenyl group hangs off the indole ring.

- This compound has potential biological significance, as it serves as a precursor for natural products like Indiacen A and Indiacen B .

Preparation Methods

- Starting from commercially available 4-bromo-1H-indole , the synthesis proceeds as follows:

- Compound 2 is converted to the N-Boc derivative (compound 3).

- Reduction of the aldehyde group in 3 with NaBH4 produces alcohol 4.

- Alcohol 4 is then protected by treatment with tert-butyl (dimethyl)silyl chloride to obtain compound 5.

- Introduction of a formyl group at the 4-position of 5 is achieved using n-BuLi as a base and DMF as an electrophile to afford compound 6.

- The key step involves introducing the TBS-protected enyne side chain at the 4-position via Horner–Wadsworth–Emmons olefination using a freshly prepared diethyl [3-(trimethylsilyl)prop-2-yn-1-yl]phosphonate .

Vilsmeier formylation: at the 3-position yields compound 2.

Chemical Reactions Analysis

- This compound can undergo various reactions:

Oxidation: The 3-hydroxy group could be oxidized to a ketone or carboxylic acid.

Reduction: The carbonyl group (2-oxoethyl) may be reduced to an alcohol.

Substitution: The bromine atom could be replaced by other nucleophiles.

- Common reagents include NaBH4 , n-BuLi , and DMF .

Scientific Research Applications

Chemistry: The compound’s unique structure makes it interesting for synthetic chemists exploring novel reactions.

Biology and Medicine: Indole derivatives often exhibit diverse biological activities, including anticancer, anti-inflammatory, and analgesic properties.

Industry: As a precursor, it contributes to the synthesis of natural products.

Mechanism of Action

- The exact mechanism isn’t well-documented, but it likely interacts with specific molecular targets or pathways due to its structural complexity.

Comparison with Similar Compounds

- While I couldn’t find direct analogs, similar compounds with indole cores and diverse substituents exist. For instance, tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate shares some features .

- Further exploration could reveal additional related compounds.

Properties

Molecular Formula |

C23H22BrNO3 |

|---|---|

Molecular Weight |

440.3 g/mol |

IUPAC Name |

5-bromo-3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-prop-2-ynylindol-2-one |

InChI |

InChI=1S/C23H22BrNO3/c1-5-12-25-19-11-10-17(24)13-18(19)23(28,21(25)27)14-20(26)15-6-8-16(9-7-15)22(2,3)4/h1,6-11,13,28H,12,14H2,2-4H3 |

InChI Key |

YVPJOVSFGDYMPD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Br)N(C2=O)CC#C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(4-methylpiperidin-1-yl)propanamide](/img/structure/B11605526.png)

![1-[4-(furan-2-yl)-1-hydroxy-2,5,5-trimethyl-3-oxido-2,5-dihydro-1H-imidazol-2-yl]ethanone](/img/structure/B11605539.png)

![N-ethyl-6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11605543.png)

![propan-2-yl {4-[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]phenyl}acetate](/img/structure/B11605557.png)

![N-(2,4-dimethoxyphenyl)-2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11605568.png)

![(2Z)-2-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11605590.png)

![3'-Butyl 5'-prop-2-en-1-yl 2'-amino-1,6'-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11605591.png)

![4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine](/img/structure/B11605598.png)

![N-cyclopentyl-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11605609.png)